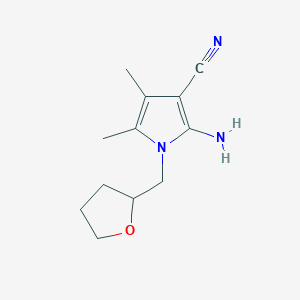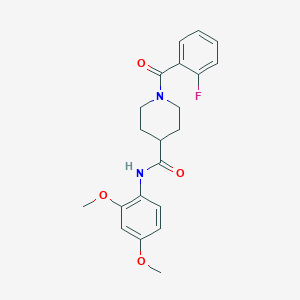![molecular formula C21H21FO3 B4840151 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one
Descripción general
Descripción
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as FBL-03G, is a synthetic derivative of cannabidiol (CBD) and a promising compound in the field of cancer research. This compound has shown potential in inhibiting the growth and spread of cancer cells, making it a potential alternative to traditional cancer treatments.
Mecanismo De Acción
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one exerts its anti-cancer effects by targeting the endoplasmic reticulum (ER) and inducing ER stress in cancer cells. This stress leads to the activation of the unfolded protein response (UPR) and the inhibition of protein synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to have low toxicity and is well-tolerated in animal models. In addition to its anti-cancer effects, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to have anti-inflammatory and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is its low toxicity, making it a potentially safer alternative to traditional cancer treatments. However, one limitation is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one production. Additionally, further studies are needed to determine the optimal dosage and administration methods for 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one in cancer treatment. Finally, there is potential for 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one to be used in combination with other anti-cancer agents to enhance its efficacy.
In conclusion, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is a promising compound in cancer research with potential advantages over traditional cancer treatments. Further research is needed to fully understand its mechanisms of action and optimize its use in cancer treatment.
Aplicaciones Científicas De Investigación
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected.
Propiedades
IUPAC Name |
4-butyl-7-[(2-fluorophenyl)methoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO3/c1-3-4-7-15-12-20(23)25-21-14(2)19(11-10-17(15)21)24-13-16-8-5-6-9-18(16)22/h5-6,8-12H,3-4,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVYGLSEMLEWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4840070.png)
![7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)

![ethyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B4840093.png)

![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)


![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840164.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4840166.png)
![ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4840170.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)